molecular formula C9H10OS2 B8757095 O-benzyl S-methyl dithiocarbonate CAS No. 28925-45-3

O-benzyl S-methyl dithiocarbonate

Cat. No.: B8757095
CAS No.: 28925-45-3
M. Wt: 198.3 g/mol
InChI Key: NAZXZBSNTIBZDV-UHFFFAOYSA-N
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Description

It serves as a versatile reagent in organic synthesis, particularly in the formation of carbamothioates through reactions with amines or isocyanides . Its synthetic utility is attributed to the reactivity of the dithiocarbonate group, which facilitates nucleophilic substitutions and eliminations under mild conditions.

Properties

CAS No.

28925-45-3

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

O-benzyl methylsulfanylmethanethioate

InChI

InChI=1S/C9H10OS2/c1-12-9(11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

NAZXZBSNTIBZDV-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)OCC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Synthetic Organic Chemistry

Versatile Reactivity
O-benzyl S-methyl dithiocarbonate has been utilized as a key intermediate in the synthesis of carbamothioates. The compound reacts with isocyanides to produce various carbamothioate derivatives, showcasing its utility in organic synthesis. For instance, the reaction of this compound with benzyl isocyanide yielded O-benzyl benzylcarbamothioate in an 80% yield when DMF was used as the solvent .

Table 1: Reaction Yields of this compound with Isocyanides

IsocyanideProductYield (%)
Benzyl isocyanideO-benzyl benzylcarbamothioate80
4-Methylbenzyl isocyanideO-benzyl (4-methylbenzyl)carbamothioate82
4-Fluorobenzyl isocyanideO-benzyl (4-fluoro-benzyl)carbamothioate77

The compound's ability to form stable complexes with transition metals has also been explored, enhancing its application scope in catalysis and materials science .

Medicinal Chemistry

Therapeutic Potential
Dithiocarbonates, including this compound, have shown promise in medicinal applications due to their biological activity. They are being investigated for their potential as enzyme inhibitors and in the treatment of various diseases.

  • Anticancer Activity : Some derivatives of dithiocarbonates have been evaluated for their anticancer properties. For example, compounds derived from this compound have demonstrated inhibitory effects on cancer cell proliferation, making them candidates for further development in cancer therapy .
  • Anti-inflammatory Properties : Dithiocarbamate compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Pyrrolidine dithiocarbamate, a related compound, has been shown to reduce inflammation effectively .

Table 2: Dithiocarbonate Compounds and Their Therapeutic Applications

CompoundApplicationMechanism of Action
Pyrrolidine dithiocarbamateAnti-inflammatoryInhibition of cytokine release
Brassinin derivativesAnticancerInhibition of cancer cell proliferation
Dithiocarbamate drugs (e.g., Propineb)AntifungalDisruption of fungal cell metabolism

Industrial Applications

This compound finds applications in various industrial processes:

  • Vulcanization Accelerators : Used in rubber production to enhance the curing process.
  • Froth Flotation Collectors : Employed in mineral processing to improve the separation of minerals.
  • Coatings and Additives : Useful in producing antifouling coatings and lubricant additives due to their chemical stability and reactivity .

Case Studies

Several studies illustrate the practical applications of this compound:

  • Synthesis of Carbamothioates : In a study published by Beilstein Journal, the compound was successfully reacted with various amines and isocyanides to yield carbamothioates with high efficiency . The methodology demonstrated versatility across different substrates.
  • Biological Activity Assessment : Research highlighted the potential of dithiocarbamate derivatives in treating diseases such as leishmaniasis and tuberculosis by targeting specific biochemical pathways involved in disease progression .

Comparison with Similar Compounds

O-Alkyl S-Methyl Dithiocarbonates

Examples : O-Isopropyl S-methyl, O-butyl S-methyl, and O-(3-methylcyclohexyl) S-methyl dithiocarbonates.

  • Synthesis :

    • O-Benzyl derivatives are synthesized via carbonylation of benzyl alcohols with CO and sulfur, followed by esterification with methyl iodide (yields >80%) .
    • O-Alkyl analogs (e.g., O-butyl) are prepared similarly using aliphatic alcohols instead of benzyl alcohol .
  • Reactivity: All O-alkyl/aryl dithiocarbonates react efficiently with amines (e.g., benzylamine) in DMF with NaH, yielding carbamothioates (74–88% yields). O-Benzyl derivatives show comparable reactivity to O-butyl and O-isopropyl analogs, suggesting minimal electronic influence from the aryl group .
  • Thermal Decomposition :

    • Gas-phase elimination of O-isopropyl S-methyl dithiocarbonate proceeds via a four-membered cyclic transition state, with activation parameters (ΔH‡ ≈ 30–35 kcal/mol, ΔS‡ ≈ −10 to −15 cal/mol·K) calculated using DFT/B3LYP methods .
    • Data for O-benzyl analogs are lacking, but the benzyl group’s resonance stabilization may lower activation energy compared to aliphatic substituents.

Table 1 : Reaction Yields of Dithiocarbonates with Amines

Compound Amine Yield (%) Reference
O-Benzyl S-methyl 4-Fluorobenzylamine 77
O-Butyl S-methyl 4-Chlorobenzylamine 79
O-(3-Methoxybenzyl) S-methyl 4-Fluorobenzylamine 75

O-Aryl S-Methyl Dithiocarbonates

Examples : O-(3-Methoxybenzyl) and O-(4-Bromobenzyl) S-methyl dithiocarbonates.

  • Synthesis :

    • Electron-rich aryl derivatives (e.g., O-(3-methoxybenzyl)) are synthesized using substituted benzyl alcohols, with yields similar to O-benzyl analogs .
  • For example, O-(4-bromobenzyl) S-methyl dithiocarbonate reacts with benzyl isocyanide to form carbamothioates in 80% yield .

Salt Forms: Potassium O-Benzyl Dithiocarbonate

  • Synthesis : Prepared via reaction of benzyl alcohol with carbon disulfide and potassium hydroxide .
  • Applications : The potassium salt is more stable than the ester form and is used in specialized applications, such as flotation agents in mineral processing .

Key Research Findings

  • Mechanistic Insights : Quantum chemical calculations (DFT/B3LYP) reveal that reactions of O-benzyl S-methyl dithiocarbonate with isocyanides proceed via hydride transfer intermediates, forming carbamothioates through a transition state with ΔG‡ ≈ 20–25 kcal/mol .
  • Solvent Effects : DMF optimizes yields (80–85%) due to its polar aprotic nature, which stabilizes intermediates. Substituting DMF with THF or acetonitrile reduces yields by 30–50% .

Preparation Methods

Classical Synthesis via Benzyl Alcohol and Carbon Disulfide

The most widely documented method for preparing O-benzyl S-methyl dithiocarbonate involves the reaction of benzyl alcohol with carbon disulfide (CS₂) in the presence of a base. This two-step process begins with the formation of a dithiocarbonate intermediate, followed by S-methylation:

Step 1: Formation of Sodium O-Benzyl Dithiocarbonate
Benzyl alcohol reacts with CS₂ under basic conditions to generate the sodium salt of O-benzyl dithiocarbonate:

C₆H₅CH₂OH+CS₂+NaOHC₆H₅CH₂OCSSNa++H₂O\text{C₆H₅CH₂OH} + \text{CS₂} + \text{NaOH} \rightarrow \text{C₆H₅CH₂OCSS}^- \text{Na}^+ + \text{H₂O}

This step typically proceeds at room temperature in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Step 2: S-Methylation
The sodium dithiocarbonate intermediate is then treated with a methylating agent, such as methyl iodide (CH₃I), to yield the final product:

C₆H₅CH₂OCSSNa++CH₃IC₆H₅CH₂OC(S)SCH₃+NaI\text{C₆H₅CH₂OCSS}^- \text{Na}^+ + \text{CH₃I} \rightarrow \text{C₆H₅CH₂OC(S)SCH₃} + \text{NaI}

This reaction is highly efficient, with reported yields exceeding 80% under optimized conditions. The choice of base and solvent significantly influences reaction kinetics and purity. For instance, sodium hydride (NaH) in DMF has been shown to enhance reaction rates compared to weaker bases like DBU .

Solvent and Base Optimization

Recent studies have systematically evaluated solvent and base combinations to refine the synthesis of this compound (Table 1). For example, the use of NaH in DMF at 35–45°C achieves 85% yield within 10 minutes, whereas reactions in toluene or acetonitrile require extended durations and result in lower yields .

Table 1: Optimization of Reaction Conditions for this compound Synthesis

EntrySolventBaseTemperature (°C)TimeYield (%)
1DMFNaH35–4510 min85
2THFNaH35–454 h45
3CH₃CNNaH35–453 h53
4DMSONaH35–452 h58
5TolueneNaH35–4524 h10

Data adapted from .

The superior performance of DMF is attributed to its high polarity, which facilitates the dissolution of ionic intermediates and stabilizes transition states during methylation . Conversely, nonpolar solvents like toluene impede reactant solubility, leading to sluggish kinetics and incomplete conversions .

Mechanistic Insights and Side Reactions

Quantum chemical calculations have elucidated the reaction pathway, revealing that the base initiates deprotonation of benzyl alcohol, followed by nucleophilic attack on CS₂ to form the dithiocarbonate anion . Subsequent methylation proceeds via an SN2 mechanism, where the methyl group displaces the sodium counterion. Competing side reactions, such as the formation of thiourea derivatives, are minimized by maintaining anhydrous conditions and stoichiometric control .

Structural Characterization and Isomerism

This compound exhibits rotational isomerism due to restricted rotation around the C–S bond in the dithiocarbonate group . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for cis and trans rotamers, with a ratio dependent on temperature and solvent . For instance, in DMSO-d₆, the rotamers equilibrate rapidly at room temperature, coalescing into a single averaged signal at elevated temperatures .

Applications in Subsequent Syntheses

Beyond its standalone utility, this compound serves as a precursor in multicomponent reactions. For example, it reacts with benzyl isocyanides to form carbamothioates—a class of compounds with demonstrated acetylcholinesterase inhibitory activity . These transformations underscore its versatility in generating pharmacologically relevant scaffolds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing carbamothioates from O-benzyl S-methyl dithiocarbonate and benzylamines?

  • Methodological Answer : The reaction achieves optimal yields (80%) using sodium hydride (NaH, 2.0 mmol) as a base in DMF at 35–45°C for 1 hour. Alternative solvents like THF or acetonitrile result in lower yields (35–58%) due to reduced solvation efficiency and base compatibility. Substituted benzylamines (e.g., 4-fluorobenzylamine) also react efficiently under these conditions, yielding 74–86% products .

Q. How does solvent polarity influence the reaction efficiency of this compound with amines?

  • Methodological Answer : Polar aprotic solvents like DMF stabilize ionic intermediates and transition states, enhancing nucleophilic attack by amines. Computational studies (B3LYP/6-311++G(d,p)) show that DMF lowers activation energy by stabilizing charge-separated intermediates. In contrast, non-polar solvents (e.g., toluene) hinder reaction progress due to poor solvation of NaH and intermediates .

Q. What spectroscopic techniques are used to characterize rotational isomers in products derived from this compound?

  • Methodological Answer : Rotational isomers (rotamers) arising from restricted thioamide bond rotation are identified via 1H^1H-NMR splitting patterns and variable-temperature NMR. For example, O-benzyl benzylcarbamothioate (4a) exhibits distinct cis/trans rotamers with coalescence temperatures around 50°C. Single-crystal X-ray diffraction further confirms rotameric structures .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate unexpected reaction pathways in this compound chemistry?

  • Methodological Answer : DFT calculations (Gaussian 09, B3LYP/6-311++G(d,p)) model transition states and intermediates. For instance, the reaction of this compound with benzyl isocyanide proceeds via a three-step mechanism: (1) base-induced deprotonation, (2) nucleophilic attack forming a tetrahedral intermediate, and (3) hydrolysis to yield carbamothioates. Energy profiles validate the feasibility of competing pathways .

Q. What strategies resolve contradictions in reported yields for this compound reactions across studies?

  • Methodological Answer : Systematic control experiments (e.g., excluding reactants, varying base stoichiometry) and solvent screening identify confounding variables. For example, reducing NaH from 2.0 mmol to 1.0 mmol decreases yields by 15–20%, highlighting base sensitivity. Reproducing conditions with rigorously dried solvents and inert atmospheres minimizes discrepancies .

Q. How can alternative synthetic routes to this compound improve scalability?

  • Methodological Answer : Carbonylation of benzyl alcohols with CO/S in the presence of DBU, followed by methyl iodide esterification, offers a scalable route (70–85% yield). This method avoids unstable intermediates like chlorothioformates and simplifies purification compared to traditional xanthate ester syntheses .

Q. What computational parameters are critical for accurate transition-state modeling in dithiocarbonate reactions?

  • Methodological Answer : Geometry optimizations require solvent-phase calculations (e.g., DMF via SMD model) and frequency analysis to confirm transition states (no imaginary frequencies). Single-point energy corrections at higher theory levels (e.g., M06-2X/def2-TZVP) improve accuracy. Basis set superposition errors (BSSE) must be accounted for in intermolecular interactions .

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